molecular formula C16H25N5O4 B1336828 H-Pro-his-val-OH CAS No. 83960-33-2

H-Pro-his-val-OH

Cat. No. B1336828
CAS RN: 83960-33-2
M. Wt: 351.4 g/mol
InChI Key: LPGSNRSLPHRNBW-AVGNSLFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-his-val-OH is a tripeptide molecule that has gained significant attention in recent years due to its potential applications in scientific research. This peptide is synthesized through a unique method that involves the use of solid-phase peptide synthesis. The resulting product has been shown to have several biochemical and physiological effects, and its mechanism of action is still being studied. In

Scientific Research Applications

Peptide Synthesis and Applications

  • Peptide Bond Formation Efficiency : The coupling of similar peptide sequences, such as Boc-Val-OH to H-Pro-Gly-Val-Gly-OBzl, has been studied to improve the yield of desired peptides. The addition of 1-hydroxybenzotriazole (HOBt) to the reaction mixture before the amino component significantly suppresses side reactions, enhancing the yield of the target peptide (Prasad, Iqbal, & Urry, 2009).

  • Environmental and Biological Roles of Hydroxyl Radicals : The hydroxyl radical (•OH) is one of the most potent oxidizing agents, reacting unselectively with surrounding chemicals. It plays a crucial role in natural waters, the atmosphere, and biological systems, including immunity metabolism. Understanding the role of •OH in different environments can aid in addressing issues related to environmental pollution and biological damage (Gligorovski, Strekowski, Barbati, & Vione, 2015).

Molecular Interactions

  • Hydrogen Bonding in Peptides : Hydrogen bonds play a significant role in stabilizing peptide structures. For instance, studies on ankyrin repeat proteins have shown that specific hydrogen bonding arrangements involving histidine and threonine within peptides contribute to protein stability. These insights help in understanding the structural basis of protein folding and stability (Preimesberger, Majumdar, Aksel, Sforza, Lectka, Barrick, & Lecomte, 2015).

Biochemical Processes

  • Reactivity and Scavenging Role of Amino Acids : The interaction between proline and hydroxyl radicals highlights the scavenging role of certain amino acids against reactive oxygen species (ROS), which is critical in plant stress responses. Such mechanisms underline the importance of specific amino acids in protecting organisms from oxidative stress (Signorelli, Coitiño, Borsani, & Monza, 2014).

Safety and Hazards

The safety data sheet for “H-Pro-his-val-OH” suggests that it should be handled with care to avoid contact with skin and eyes, and to avoid breathing in any dust, mist, gas, or vapors . It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling this peptide .

Biochemical Analysis

Biochemical Properties

H-Pro-his-val-OH can serve as a substrate for fibroblast enzymes and prolinase . The nature of these interactions involves the compound’s ability to bind to these enzymes, facilitating various biochemical reactions.

Cellular Effects

Given its role as a substrate for fibroblast enzymes and prolinase , it can be inferred that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as fibroblast enzymes and prolinase . These interactions could lead to changes in gene expression and enzyme activation or inhibition.

properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O4/c1-9(2)13(16(24)25)21-15(23)12(6-10-7-17-8-19-10)20-14(22)11-4-3-5-18-11/h7-9,11-13,18H,3-6H2,1-2H3,(H,17,19)(H,20,22)(H,21,23)(H,24,25)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGSNRSLPHRNBW-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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